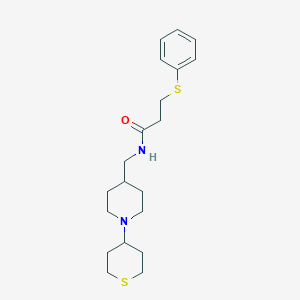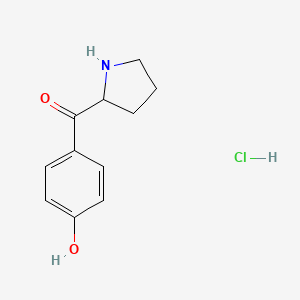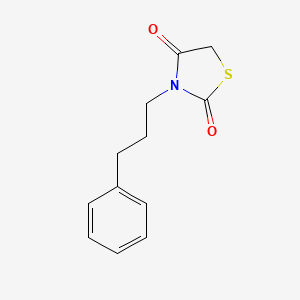![molecular formula C18H18N4O3 B2843243 N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide CAS No. 2097923-46-9](/img/structure/B2843243.png)
N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecule likely has several interesting features due to its functional groups. The carbonyl groups could be involved in hydrogen bonding . The pyridine and piperazine rings could contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the pyridine ring could contribute to its basicity . The compound’s molecular weight is likely to be in the range of 266.302 to 282.302 .Scientific Research Applications
Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1 Inhibition
Research has identified compounds structurally related to N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), which could be beneficial in treating diseases involving ACAT-1 overexpression. These compounds have demonstrated significant selectivity for ACAT-1 over ACAT-2 and are highlighted for their potential in treating conditions related to cholesterol accumulation (Shibuya et al., 2018).
Alzheimer's Disease Treatment
Another study explored the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, closely related in structure, as a new class of selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, both of which are therapeutic targets in Alzheimer's disease treatment. These compounds showed significant inhibition of AChE and β-amyloid aggregation, suggesting a multifunctional therapeutic approach to Alzheimer's disease (Umar et al., 2019).
Anticonvulsant Activity
A series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant activity. These studies demonstrated that compounds within this class could offer protection in animal models of epilepsy, revealing potential applications in epilepsy treatment. The research also highlighted compounds with significant analgesic activity without impairing motor coordination (Obniska et al., 2015).
Antimicrobial Activity
Research into heterocyclic compounds incorporating the antipyrine moiety, similar in structure to this compound, has shown promising antimicrobial properties. These compounds have been synthesized and evaluated against various microbial agents, indicating potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Enhancement of Memory Ability
A study on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory ability in mice revealed that compounds within this framework could improve memory ability, suggesting potential applications in treating memory-related disorders (Li Ming-zhu, 2008).
Mechanism of Action
Future Directions
The future directions for research into this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its synthesis, evaluate its pharmacokinetics and pharmacodynamics, and assess its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-[4-(3-oxo-4-pyridin-3-ylpiperazine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(25)21-9-10-22(17(24)12-21)16-3-2-8-19-11-16/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDITWDNFYUIUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)


![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2843168.png)
![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)

![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)




![N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2843183.png)